TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a morpholine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE include other pyrido[4,3-d]pyrimidine derivatives with different substituents. Examples include:
- 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylic acid tert-butyl ester
- 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the morpholine ring and tert-butyl ester group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N4O3 |
---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-5-4-13-12(11-20)10-17-14(18-13)19-6-8-22-9-7-19/h10H,4-9,11H2,1-3H3 |
InChI Key |
AYKSWBSUTXGXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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